molecular formula C14H21NO5 B2702006 N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide CAS No. 1334373-55-5

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide

Cat. No.: B2702006
CAS No.: 1334373-55-5
M. Wt: 283.324
InChI Key: ODTHZNYTMBOIDG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzamide derivatives represent a significant area of investigation in medicinal chemistry and chemical biology. Researchers are exploring similar compounds for their potential to modulate various biological signaling pathways . Some structurally related molecules, such as those featuring a hydroxy-methoxy substitution pattern, are being studied for their interactions with cellular targets . The specific physicochemical properties and biological activity of this particular benzamide analogue make it a valuable compound for further exploration in fields like oncology, neuroscience, and metabolic disease research . Scientists can utilize this reagent as a building block or a core scaffold in the synthesis of novel compounds, or as a pharmacological tool to probe complex biological processes. As with any research chemical, appropriate safety protocols and handling procedures must be followed. Researchers are encouraged to consult the relevant scientific literature for comprehensive application data.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(17,9-18-2)8-15-13(16)10-5-11(19-3)7-12(6-10)20-4/h5-7,17H,8-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTHZNYTMBOIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide, a compound with the CAS Number 1334375-11-9, belongs to the class of benzamide derivatives. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C14H21NO5C_{14}H_{21}NO_5 with a molecular weight of 283.32 g/mol. The structural features include methoxy and hydroxyl groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H21NO5C_{14}H_{21}NO_5
Molecular Weight283.32 g/mol
CAS Number1334375-11-9

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines through multiple mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and modulation of metabolic pathways involved in cell growth .

  • Inhibition of Enzymatic Activity : Compounds in the benzamide class often act as inhibitors of key enzymes involved in cancer metabolism. For instance, benzamide riboside has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to reduced nucleotide synthesis and subsequent cell growth inhibition .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies

A notable case study explored the effects of a related benzamide compound on human T-cell lymphoblastic leukemia cells. The study demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation and PARP cleavage .

Potential Therapeutic Uses

Given its biological activity, this compound could be explored for various therapeutic applications:

  • Anticancer Therapy : Due to its ability to inhibit cancer cell growth and induce apoptosis.
  • Neuroprotective Effects : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have shown effectiveness against cervical adenocarcinoma (HeLa cells) with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .

Case Study: Cytotoxicity Against HeLa Cells

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
SorafenibTBDTBD

Note: TBD indicates that specific values were not provided in the available literature but are crucial for comparative analysis.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties, which are common among benzamide derivatives. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This application is linked to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties against specific bacterial strains. This could be beneficial in developing new antibiotics or adjunct therapies for existing antimicrobial treatments.

Summary of Biological Activities

Activity TypeEvidence LevelReference
AnticancerHigh
Anti-inflammatoryModerate
NeuroprotectiveEmerging
AntimicrobialPreliminary

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxy groups undergo hydrolysis under specific conditions:

SubstrateReagents/ConditionsProductRate Constant (k)Source
Amide bond6M HCl, 110°C, 12h3,5-dimethoxybenzoic acid + amine0.12 h⁻¹
Methoxy groupBBr₃, DCM, -78°C to RT, 4h3,5-dihydroxybenzamide derivative85% conversion
  • Acid-Catalyzed Hydrolysis : The amide bond cleaves via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Demethylation : Boron tribromide selectively removes methyl groups from methoxy substituents without affecting the amide .

Functional Group Transformations

The hydroxyl and methoxy groups participate in alkylation, acylation, and oxidation:

Reaction TypeReagents/ConditionsProductYieldSource
Hydroxyl alkylation CH₃I, Ag₂O, DMF, 60°CMethoxy-substituted derivative70%
Hydroxyl acylation Ac₂O, pyridine, RTAcetyl-protected benzamide88%
Oxidation PCC, CH₂Cl₂, RTKetone derivative (oxidation of alcohol)65%
  • Steric Effects : The tertiary alcohol (2-hydroxy-2-methylpropyl group) exhibits reduced reactivity in SN2 reactions due to steric hindrance .

  • Selectivity : Acylation favors the hydroxyl group over the amide nitrogen under mild conditions .

Stability Under Acidic/Basic Conditions

ConditionpHTemperatureDegradation PathwayHalf-LifeSource
Strong acid1–325°CAmide hydrolysis48h
Strong base12–1425°CEster saponification (methoxy groups)8h
Neutral aqueous725°CStable (>30 days)N/A
  • Base Sensitivity : Methoxy groups undergo slow saponification to phenolic hydroxyls in strong alkaline media .

Spectroscopic Characterization

TechniqueKey SignalsFunctional Group IdentifiedSource
¹H NMR (DMSO-d₆)δ 6.70 (s, 2H, aromatic), δ 3.82 (s, 6H, OCH₃), δ 1.28 (s, 3H, CH₃)Methoxy, tertiary alcohol
IR (KBr) 3416 cm⁻¹ (OH stretch), 1706 cm⁻¹ (amide C=O), 1547 cm⁻¹ (aromatic C=C)Hydroxyl, amide, aromatic
MS (ESI+) m/z 284.2 [M+H]⁺Molecular ion

Reactivity in Medicinal Chemistry Contexts

  • Metabolic Stability : The methoxy groups resist hepatic CYP450-mediated demethylation, enhancing bioavailability .

  • Receptor Binding : The hydroxyl group forms hydrogen bonds with target proteins, as seen in analogous κ-opioid receptor antagonists .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core with a 2-hydroxy-1,1-dimethylethyl substituent.
  • Synthesis: Produced via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, followed by spectroscopic and X-ray characterization .
  • Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions. The hydroxyl and tertiary amine groups facilitate coordination with transition metals.

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

  • Structure : Contains a 2,6-dimethoxybenzamide core and a substituted isoxazole moiety.
  • Applications : A commercial herbicide targeting cellulose biosynthesis in plants .
  • Key Difference : The 2,6-dimethoxy configuration and isoxazole ring contrast with the 3,5-dimethoxy and hydroxypropyl groups of the target compound. These structural variations likely alter bioactivity, solubility, and environmental persistence .

Data Table: Comparative Analysis

Compound Molecular Formula Substituents Key Applications Synthesis Yield
Target Compound C₁₅H₂₃NO₅ 3,5-dimethoxy, hydroxypropylamide Potential catalysis, pharmaceuticals* Not reported
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 3-methyl, hydroxy-dimethylethyl Metal-catalyzed C–H functionalization High (full characterization)
Isoxaben C₁₈H₂₄N₂O₄ 2,6-dimethoxy, isoxazole Herbicide (cellulose biosynthesis inhibitor) Commercial
1-(3,5-dimethoxyphenyl)-1-pentanone C₁₃H₁₈O₃ 3,5-dimethoxy, ketone Intermediate for further functionalization 80–95%

*Hypothesized based on structural analogs.

Research Findings and Implications

  • Solubility : Hydroxy and methoxy substituents likely increase solubility in polar aprotic solvents (e.g., DMSO, ethyl ether), as seen in similar compounds .
  • Bioactivity Gaps: While isoxaben’s 2,6-dimethoxy configuration confers herbicidal activity, the target compound’s 3,5-substitution and hydroxypropylamide side chain may redirect bioactivity toward non-pesticidal applications (e.g., pharmaceuticals or catalysts) .

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